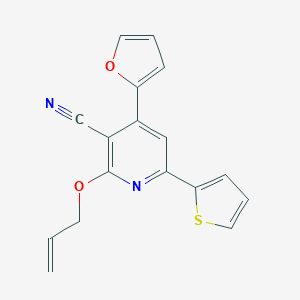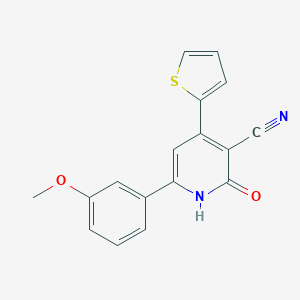![molecular formula C21H16N6O3 B292083 Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292083.png)
Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as CTX-0294885, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate reduces the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In addition, the inhibition of DHODH also reduces the production of pro-inflammatory cytokines, which contributes to the anti-inflammatory effects of Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate.
Biochemical and Physiological Effects:
Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of pro-inflammatory cytokines. In addition, Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate for lab experiments is its specificity for DHODH, which makes it a valuable tool for studying the de novo pyrimidine synthesis pathway. In addition, Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is its relatively low potency compared to other DHODH inhibitors, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. Another direction is to optimize its potency and selectivity for DHODH, which may improve its therapeutic potential. Additionally, the development of novel analogs of Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate may lead to the discovery of more potent and selective DHODH inhibitors.
Synthesemethoden
The synthesis of Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves a multi-step process that includes the reaction of 4-methylbenzaldehyde with malononitrile to form 4-methyl-2,4-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with 2-bromo-3-pyridinecarbonitrile to form ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. The final product is purified using column chromatography and characterized using spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer, Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation, Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In infectious diseases, Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Molekularformel |
C21H16N6O3 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C21H16N6O3/c1-3-30-20(29)18-25-27(15-8-6-13(2)7-9-15)21-24-17(14-5-4-10-23-12-14)16(11-22)19(28)26(18)21/h4-10,12H,3H2,1-2H3 |
InChI-Schlüssel |
GOMCKFJEEZGFPQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CN=CC=C3)C4=CC=C(C=C4)C |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)C3=CN=CC=C3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292002.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292003.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292006.png)
![N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292012.png)
![N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292013.png)
![N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292014.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B292015.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B292016.png)
![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B292018.png)


![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-thiophenecarboxamide](/img/structure/B292024.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-piperidinoacetamide](/img/structure/B292025.png)